Melting Point: 20-Methyldocosanoic Acid vs. Tricosanoic Acid
The presence of a methyl branch at the C-20 position results in a quantifiably different molecular structure and properties compared to its straight-chain analog, tricosanoic acid (C23:0). While both share the same molecular formula (C₂₃H₄₆O₂) and thus have an identical average mass of 354.61 Da, the branching alters key physicochemical parameters. The melting point of 20-methyldocosanoic acid is reported to be 62.1°C [1], which is significantly lower than that of its straight-chain counterpart, tricosanoic acid (melting point: 77-79 °C) . This difference is consistent with the class-level behavior of branched-chain fatty acids, which have lower melting points due to disrupted crystal packing.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 62.1 °C |
| Comparator Or Baseline | Tricosanoic acid (straight-chain C23:0): 77-79 °C |
| Quantified Difference | 15.9 °C (approximate) lower melting point |
| Conditions | Pure compound, reported values |
Why This Matters
The substantially lower melting point directly impacts handling, formulation, and potential applications where solid-state behavior is a critical parameter.
- [1] Metabolomics.JP. (2008). LBF22000BC01 - (+) -20-Methyldocosanoic acid. View Source
